4-Ethyl-1,4,7,8-tetrahydro-3H,10H-spiro[pyrano[3,4-f]indolizine-6,2'-[1,3]dioxolane]-3,10-dione-d5
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Overview
Description
4-Ethyl-1,4,7,8-tetrahydro-3H,10H-spiro[pyrano[3,4-f]indolizine-6,2’-[1,3]dioxolane]-3,10-dione-d5 is a complex organic compound with a unique spiro structureIts molecular formula is C15H17NO5, and it has a molecular weight of 291.299 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-1,4,7,8-tetrahydro-3H,10H-spiro[pyrano[3,4-f]indolizine-6,2’-[1,3]dioxolane]-3,10-dione-d5 typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of solvents like dichloromethane and catalysts to facilitate the formation of the spiro structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-1,4,7,8-tetrahydro-3H,10H-spiro[pyrano[3,4-f]indolizine-6,2’-[1,3]dioxolane]-3,10-dione-d5 can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, ethanol, water.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
4-Ethyl-1,4,7,8-tetrahydro-3H,10H-spiro[pyrano[3,4-f]indolizine-6,2’-[1,3]dioxolane]-3,10-dione-d5 has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of 4-Ethyl-1,4,7,8-tetrahydro-3H,10H-spiro[pyrano[3,4-f]indolizine-6,2’-[1,3]dioxolane]-3,10-dione-d5 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 4-Ethyl-1,4,7,8-tetrahydro-3H,10H-spiro[pyrano[3,4-f]indolizine-6,2’-[1,3]dioxolane]-3,10-dione-d5 include:
- 4-Ethyl-6,6-(ethylenedioxy)-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,10(4H)-dione
- (4’S)-4’-ethyl-1’,4’,7’,8’-tetrahydro-4’-hydroxy-3’H,10’H-spiro[1,3-dioxolane-2,6’-pyrano[3,4-f]indolizine]-3’,10’-dione .
Uniqueness
The uniqueness of 4-Ethyl-1,4,7,8-tetrahydro-3H,10H-spiro[pyrano[3,4-f]indolizine-6,2’-[1,3]dioxolane]-3,10-dione-d5 lies in its specific spiro structure, which imparts distinct chemical and biological properties. This structure allows for unique interactions with molecular targets, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C15H17NO5 |
---|---|
Molecular Weight |
296.33 g/mol |
IUPAC Name |
4'-(1,1,2,2,2-pentadeuterioethyl)spiro[1,3-dioxolane-2,6'-1,4,7,8-tetrahydropyrano[3,4-f]indolizine]-3',10'-dione |
InChI |
InChI=1S/C15H17NO5/c1-2-9-10-7-12-15(20-5-6-21-15)3-4-16(12)13(17)11(10)8-19-14(9)18/h7,9H,2-6,8H2,1H3/i1D3,2D2 |
InChI Key |
XPSBJTPRMIDKGX-ZBJDZAJPSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C1C2=C(COC1=O)C(=O)N3CCC4(C3=C2)OCCO4 |
Canonical SMILES |
CCC1C2=C(COC1=O)C(=O)N3CCC4(C3=C2)OCCO4 |
Origin of Product |
United States |
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